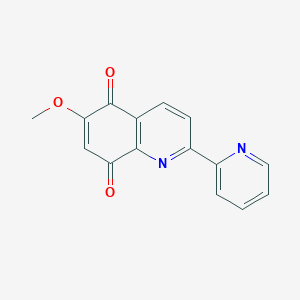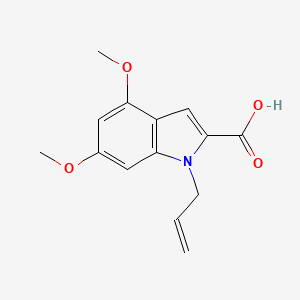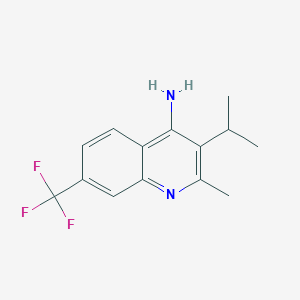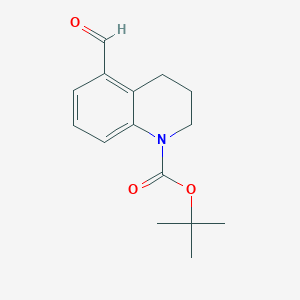
Coumarin, 3-(3,4-dimethylphenyl)-4-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 3-(3,4-dimetilfenil)-4-hidroxicumarina es un derivado de la cumarina, un compuesto natural que se encuentra en muchas plantas. Las cumarinas son conocidas por sus diversas actividades biológicas, incluidas las propiedades antiinflamatorias, anticoagulantes y antimicrobianas. La estructura específica de la 3-(3,4-dimetilfenil)-4-hidroxicumarina incluye un núcleo de cumarina con un grupo 3,4-dimetilfenil en la posición 3 y un grupo hidroxilo en la posición 4, lo que puede contribuir a sus propiedades químicas y biológicas únicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de la 3-(3,4-dimetilfenil)-4-hidroxicumarina generalmente implica la arilación de derivados de cumarina. Un método común es la arilación C-3 oxidativa de cumarinas con arilhidrazinas utilizando permanganato de potasio como oxidante
Métodos de Producción Industrial
Los métodos de producción industrial para los derivados de cumarina a menudo implican técnicas de síntesis orgánica a gran escala. Estos métodos pueden incluir el uso de reactores de flujo continuo y plataformas de síntesis automatizadas para garantizar una alta eficiencia y reproducibilidad. Las condiciones y reactivos específicos utilizados en la producción industrial pueden variar según la escala y la pureza deseadas del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
La 3-(3,4-dimetilfenil)-4-hidroxicumarina puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo en la posición 4 puede oxidarse para formar las cetonas o quinonas correspondientes.
Reducción: El núcleo de cumarina puede reducirse para formar dihidrocumrinas.
Sustitución: El grupo arilo en la posición 3 puede sustituirse con otros grupos funcionales mediante reacciones de sustitución aromática electrofílica.
Reactivos y Condiciones Comunes
Oxidación: Los oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se utilizan a menudo.
Sustitución: Las reacciones de sustitución aromática electrofílica pueden implicar reactivos como halógenos, agentes nitrantes y agentes sulfonantes.
Productos Principales Formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo hidroxilo puede conducir a la formación de derivados de cumarina-4-ona, mientras que la reducción puede producir dihidrocumrinas.
Aplicaciones Científicas De Investigación
La 3-(3,4-dimetilfenil)-4-hidroxicumarina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor para la síntesis de tintes y fragancias.
Mecanismo De Acción
El mecanismo de acción de la 3-(3,4-dimetilfenil)-4-hidroxicumarina implica su interacción con varios objetivos y vías moleculares. Por ejemplo, se ha demostrado que inhibe la lipasa pancreática uniéndose al sitio activo de la enzima, evitando así la descomposición de las grasas dietéticas . Además, sus propiedades antioxidantes pueden implicar la eliminación de radicales libres y la reducción del estrés oxidativo en los sistemas biológicos.
Comparación Con Compuestos Similares
La 3-(3,4-dimetilfenil)-4-hidroxicumarina se puede comparar con otros derivados de cumarina, como:
Osthole: Una cumarina natural con actividad antifúngica.
Umbelliferona: Conocida por sus propiedades antioxidantes y anticancerígenas.
Escopoleína: Exhibe actividad antiinflamatoria.
Las características estructurales únicas de la 3-(3,4-dimetilfenil)-4-hidroxicumarina, como el grupo 3,4-dimetilfenil y el grupo hidroxilo en la posición 4, contribuyen a sus propiedades químicas y biológicas distintas, diferenciándola de otros derivados de cumarina.
Propiedades
Número CAS |
73791-13-6 |
|---|---|
Fórmula molecular |
C17H14O3 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
3-(3,4-dimethylphenyl)-4-hydroxychromen-2-one |
InChI |
InChI=1S/C17H14O3/c1-10-7-8-12(9-11(10)2)15-16(18)13-5-3-4-6-14(13)20-17(15)19/h3-9,18H,1-2H3 |
Clave InChI |
ZEJAYTJKRLUXHD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3OC2=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-Propyl-8-azaspiro[5.7]tridecane-8-carboxamide](/img/structure/B11853932.png)


![7-Bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine](/img/structure/B11853949.png)

![2-Acetyl-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11853954.png)
![3-Methyl-4-phenylisoxazolo[4,3-c]quinoline](/img/structure/B11853958.png)


![3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11853990.png)

